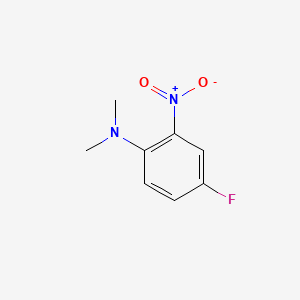

4-fluoro-N,N-dimethyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCUVPLVTHHXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586068 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69261-01-4 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-fluoro-N,N-dimethyl-2-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful progression of a chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates formulation strategies, reaction conditions, and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 69261-01-4), a compound of interest in various research and development pipelines.[1][2][3] We will dissect the molecular attributes that govern its solubility, provide a theoretical framework for solvent selection, and present a robust, field-proven experimental protocol for quantitative solubility determination. This document is designed not merely as a repository of data, but as a practical manual to empower researchers to make informed, causality-driven decisions in the laboratory.

Molecular Profile and Physicochemical Properties

A molecule's structure is the primary determinant of its behavior. Understanding the functional groups and overall architecture of this compound is critical to predicting and interpreting its solubility.

Key Structural Features:

-

Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic backbone.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient. The oxygen atoms are potential hydrogen bond acceptors.

-

Fluoro Group (-F): A highly electronegative atom that contributes to the molecule's overall polarity.

-

Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is a weak hydrogen bond acceptor and adds some steric bulk.

The interplay of these groups results in a molecule with significant polarity but lacking a hydrogen bond donor, which is a crucial factor in its solubility profile.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O₂ | [1][2][4] |

| Molecular Weight | 184.17 g/mol | [1][4] |

| CAS Number | 69261-01-4 | [1][2][3][4] |

| Appearance | Solid (Typical) | [2] |

| Boiling Point | 274.4 °C at 760 mmHg | [2] |

| Density | 1.284 g/cm³ | [2] |

Diagram: Molecular Structure and Key Functional Groups

The following diagram illustrates the structural features of this compound that influence its solubility.

Caption: Molecular structure and functional group analysis.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the molecular structure, this compound is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While the compound cannot donate a hydrogen bond, its nitro and fluoro groups can act as acceptors. Moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents are polar but do not donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solubility. Solvents like Dichloromethane and Chloroform are often reported as effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The significant polarity of this compound makes it unlikely to dissolve well in these solvents. It is expected to be insoluble or sparingly soluble.

Quantitative Solubility Determination: A Validated Protocol

When precise solubility data is unavailable or required for a specific solvent system and temperature, it must be determined empirically. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[6][7][8]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[6][8]

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials. Expert Insight: "Excess" is critical; ensure undissolved solid remains at the end of the experiment to guarantee saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.[9] Trustworthiness Check: A preliminary kinetic study should be performed by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a mandatory step to remove any microscopic solid particles that could otherwise falsely inflate the measured concentration.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. Researchers must consult the latest Safety Data Sheet (SDS) before use.[10][11][12][13][14]

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

-

Hazards: The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

Conclusion

This guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. By integrating an understanding of its molecular structure with the robust shake-flask methodology, researchers can confidently predict, determine, and utilize its solubility properties. This foundational knowledge is indispensable for optimizing experimental conditions, developing formulations, and advancing scientific discovery.

References

- 1. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. usbio.net [usbio.net]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. durhamtech.edu [durhamtech.edu]

purity and assay of commercial 4-fluoro-N,N-dimethyl-2-nitroaniline

An In-depth Technical Guide to the Purity and Assay of Commercial 4-fluoro-N,N-dimethyl-2-nitroaniline

Abstract

This compound is a key chemical intermediate whose utility in the pharmaceutical and fine chemical industries is contingent upon its purity.[1][2] This guide provides a comprehensive framework for the analysis of this compound, moving beyond procedural recitation to explain the scientific rationale behind the methodologies. We will explore the likely impurity profile based on common synthetic routes and detail robust, validated analytical methods for both purity assessment and accurate assay determination. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of how to qualify this critical starting material.

Compound Profile and Significance

This compound (CAS No. 69261-01-4) combines several features that make it a versatile synthetic building block.[3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity in target molecules, a common strategy in medicinal chemistry.[1] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a reactive handle for subsequent synthetic transformations.[2] Given its role as a precursor, its purity is not merely a quality metric but a critical determinant of the yield, impurity profile, and ultimate safety of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69261-01-4 | [3][4][5] |

| Molecular Formula | C₈H₉FN₂O₂ | [3][5][6] |

| Molecular Weight | 184.17 g/mol | [3][5] |

| Appearance | Typically a yellow to orange solid | N/A |

| IUPAC Name | This compound | [4] |

Synthetic Routes and the Genesis of Impurities

A robust analytical strategy is built upon a thorough understanding of how a compound is made. The impurities present in a commercial batch are not random; they are relics of the synthetic pathway, including starting materials, by-products, and intermediates. Two plausible synthetic routes for this compound are:

-

Route A: Nitration of 4-fluoro-N,N-dimethylaniline. This involves an electrophilic aromatic substitution. The dimethylamino group is a strong activating, ortho-, para-director. Since the para position is blocked by fluorine, nitration is directed to the ortho position.

-

Route B: N,N-dimethylation of 4-fluoro-2-nitroaniline. This involves the alkylation of the primary amine of the commercially available 4-fluoro-2-nitroaniline.[7]

The choice of synthesis route dictates the potential impurity profile that must be targeted by analytical methods.

Caption: Relationship between synthetic routes and potential impurities.

Table 2: Potential Impurities in Commercial this compound

| Potential Impurity | Likely Origin | Significance |

| 4-fluoro-N,N-dimethyl-3-nitroaniline | Route A: By-product of nitration. | Positional isomers can have different reactivity and toxicity. Must be separated and quantified. |

| 4-fluoro-N,N-dimethylaniline | Route A: Unreacted starting material. | Can interfere with subsequent reactions. |

| 4-fluoro-2-nitroaniline | Route B: Unreacted starting material. | A primary amine impurity can lead to unwanted side-products. |

| 4-fluoro-N-methyl-2-nitroaniline | Route B: Intermediate from incomplete dimethylation. | Can impact stoichiometry and yield of downstream processes. |

| Residual Solvents (e.g., Toluene, DMF) | Both routes: Reaction or purification solvents. | Must be controlled to levels specified by ICH guidelines (e.g., ICH Q3C). |

Analytical Methodologies: A Validated Approach

The core of quality assessment lies in the application of robust and validated analytical methods. For a compound like this compound, a multi-technique approach is essential for a comprehensive evaluation. The primary techniques are High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and identity confirmation.

The validation of these methods is paramount to ensure their reliability.[8] This process demonstrates that an analytical procedure is suitable for its intended purpose, providing evidence of its accuracy, precision, and specificity.[9] Regulatory bodies like the FDA and international standards such as the ICH guidelines provide a framework for this validation.[10][11]

Caption: Integrated workflow for purity and assay determination.

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for this analysis due to its high resolution, reproducibility, and suitability for non-volatile aromatic compounds.[12] A reversed-phase (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase (Column): A C18 (octadecylsilane) column is selected because its non-polar nature provides excellent retention and separation for moderately polar aromatic amines and nitro-compounds.[13] The potential impurities, ranging from the less polar starting material (in Route A) to the more polar starting material (in Route B), can be effectively resolved.

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient is superior to an isocratic method for impurity analysis as it allows for the effective elution of both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime, ensuring sharp peaks for all components.[14]

-

Detector: A UV-Vis detector is ideal. The conjugated aromatic system and nitro group in the analyte and its likely impurities result in strong chromophores, leading to high sensitivity at wavelengths such as 254 nm.[13]

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | 0.01M Potassium Phosphate Buffer, pH 3.0 | Buffering ensures consistent retention times by controlling the ionization state of the analytes. |

| Mobile Phase B | Acetonitrile | Strong organic solvent providing good peak shape and elution strength. |

| Gradient | 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B; 35 min: 30% B | A shallow gradient ensures resolution of closely eluting isomers and impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[14] |

| Detection | UV at 254 nm | High absorbance wavelength for nitroaromatic compounds. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.

-

Sample Preparation: Prepare the commercial sample in the same manner as the standard to achieve a target concentration of ~500 µg/mL.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

-

Analysis: Inject the standard and sample solutions.

-

Calculations:

-

Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x 100

-

Purity (% by Area Normalization): (Area of Main Peak / Sum of All Peak Areas) x 100

-

Volatile Impurities and Identity Confirmation by GC-MS

Gas chromatography is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents.[15] When coupled with a mass spectrometer (MS), it becomes a powerful tool for definitive identification, providing a molecular fingerprint for each compound.[16][17]

Causality Behind Experimental Choices:

-

Technique: Headspace GC is used for residual solvents to avoid injecting non-volatile matrix components onto the GC column, which would cause contamination and degrade performance.

-

Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of common organic solvents.

-

Detector: A mass spectrometer provides unparalleled specificity. It allows for the identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and provides structural information that other detectors cannot.[18]

Table 4: Recommended GC-MS Method Parameters (for Residual Solvents)

| Parameter | Recommended Setting | Rationale |

| Technique | Headspace Sampling | Isolates volatile analytes from the non-volatile sample matrix. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for good separation of common solvents. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |

| Oven Program | Initial 40°C (hold 5 min), ramp to 220°C at 10°C/min | Separates highly volatile solvents at the start and elutes less volatile ones later. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Experimental Protocol: GC-MS Analysis

-

Standard Preparation: Prepare a stock standard containing known concentrations of potential residual solvents (e.g., toluene, methanol, acetone) in a suitable solvent like DMSO.

-

Sample Preparation: Accurately weigh approximately 100 mg of the commercial sample into a headspace vial. Add a known amount of the dissolution solvent (e.g., 1 mL of DMSO).

-

Analysis: Place the vials in the headspace autosampler and analyze using the conditions in Table 4.

-

Quantification: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of the prepared standards.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. The analytical methods described must be validated to ensure they are fit for purpose. This is a core tenet of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies.[9]

Table 5: Key Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, etc.[19] | Peak purity analysis (e.g., via PDA detector) shows no co-elution. Impurities are well-resolved from the main peak. |

| Linearity | To demonstrate a proportional relationship between concentration and analytical response.[19] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |

| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%. |

| Range | The interval between the upper and lower concentration of analyte for which the method is accurate and precise. | Derived from linearity and accuracy studies. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[19] | No significant change in results when parameters like mobile phase pH, flow rate, or column temperature are slightly varied. |

Conclusion

The comprehensive analysis of commercial this compound requires a scientifically-grounded, multi-faceted approach. By understanding the potential impurity profile derived from its synthesis, we can deploy targeted and robust analytical methods. The combination of a validated reversed-phase HPLC method for assay and purity, complemented by GC-MS for volatile analysis and identity confirmation, provides a self-validating system for quality control. This ensures that the material meets the stringent requirements for its use in high-value applications, safeguarding the integrity of the final products for researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. fda.gov [fda.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

- 19. pharmastate.academy [pharmastate.academy]

An In-depth Technical Guide to 4-fluoro-N,N-dimethyl-2-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethyl-2-nitroaniline, a key aromatic intermediate in the synthesis of various high-value chemical entities. The document delves into the compound's historical context, details its physicochemical properties, and presents a thorough examination of its synthesis, including a plausible detailed experimental protocol. Furthermore, this guide explores the significant applications of this compound, particularly in the realms of pharmaceutical and materials science research.

Introduction: Unveiling a Versatile Building Block

This compound, identified by its CAS number 69261-01-4, is a substituted aromatic amine that has garnered interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group strategically positioned on a benzene ring, imparts a unique combination of electronic and steric properties.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a crucial aspect in drug design.[2] Simultaneously, the electron-withdrawing nitro group and the electron-donating dimethylamino group create a polarized aromatic system, influencing its reactivity and making it a valuable precursor for a range of chemical transformations.[2] This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its synthesis and applications, offering valuable insights for professionals in chemical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69261-01-4 | [1] |

| Molecular Formula | C₈H₉FN₂O₂ | [3] |

| Molecular Weight | 184.17 g/mol | [3] |

| Appearance | Not explicitly stated in searches, but likely a colored crystalline solid. | |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Data not available in search results. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and efficient synthetic pathway can be devised based on established organic chemistry principles and analogous reactions. The most direct approach involves the N,N-dimethylation of its precursor, 4-fluoro-2-nitroaniline.

Synthesis of the Precursor: 4-fluoro-2-nitroaniline

The starting material, 4-fluoro-2-nitroaniline, is a commercially available compound. For researchers requiring its synthesis, a common method is the nitration of p-fluoroacetanilide followed by hydrolysis. A modern and efficient approach utilizes a microchannel reactor to ensure better control over reaction conditions and improve safety.[4]

Reaction Scheme for 4-fluoro-2-nitroaniline Synthesis:

-

Acetylation of p-fluoroaniline: p-fluoroaniline is first protected by acetylation to form p-fluoroacetanilide.

-

Nitration of p-fluoroacetanilide: The protected aniline is then nitrated, with the nitro group predominantly directing to the ortho position due to the directing effect of the acetamido group.

-

Hydrolysis: The resulting N-(4-fluoro-2-nitrophenyl)acetamide is hydrolyzed to yield 4-fluoro-2-nitroaniline.

N,N-dimethylation of 4-fluoro-2-nitroaniline

The introduction of two methyl groups onto the primary amine of 4-fluoro-2-nitroaniline can be effectively achieved through reductive amination. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.

An alternative, yet related, method involves the use of formaldehyde in the presence of a strong acid like sulfuric acid, which can also facilitate the methylation of nitroanilines.[5]

Plausible Experimental Protocol (based on analogous reactions):

Reaction: 4-fluoro-2-nitroaniline + 2 HCHO + 2 HCOOH → this compound + 2 CO₂ + 2 H₂O

Materials:

-

4-fluoro-2-nitroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitroaniline (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (excess, e.g., 2.5-3 equivalents) dropwise. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality in Experimental Choices:

-

Excess Reagents: The use of excess formic acid and formaldehyde drives the reaction to completion and ensures the dimethylation of the primary amine.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the imine formation and subsequent reduction steps.

-

Neutralization: The neutralization step is crucial to remove the acidic formic acid and allow for the efficient extraction of the basic product into an organic solvent.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material or by-products.

Historical Context and Discovery

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Intermediate: The precursor, 4-fluoro-2-nitroaniline, is a known building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] The introduction of the dimethylamino group can further modulate the pharmacological properties of a lead compound. The fluorinated and nitrated aniline core is a common motif in medicinal chemistry.

-

Dye and Pigment Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[3] The specific substitution pattern of this compound could be exploited to create dyes with unique color properties and fastness.

-

Agrochemicals: Substituted anilines are also important in the development of herbicides and pesticides.[3]

-

Materials Science: The polarized nature of the molecule suggests potential applications in the synthesis of nonlinear optical materials or as a component in specialized polymers.

Conclusion

This compound stands as a synthetically valuable compound with significant potential in various fields of chemical research and development. While its direct historical documentation is sparse, its logical synthesis from readily available precursors via established methodologies like the Eschweiler-Clarke reaction makes it an accessible target for synthetic chemists. The unique combination of a fluoro, nitro, and dimethylamino group on an aromatic ring provides a versatile platform for the design and synthesis of novel pharmaceuticals, dyes, and materials. This guide has provided a comprehensive overview of its properties, a detailed plausible synthesis protocol, and an exploration of its applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of 4-fluoro-N,N-dimethyl-2-nitroaniline: A Technical Guide for Researchers

Introduction: A Molecule of Latent Possibilities

In the landscape of modern chemical research, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds has become a cornerstone of innovation in drug discovery, materials science, and dye chemistry. The subject of this technical guide, 4-fluoro-N,N-dimethyl-2-nitroaniline, is a molecule that, while not extensively studied, presents a compelling platform for a multitude of research endeavors. The presence of a fluorine atom can significantly enhance metabolic stability and lipophilicity in bioactive molecules, while the nitro group serves as a versatile synthetic handle for a variety of chemical transformations.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and a forward-looking perspective on its applications.

Physicochemical Properties and Synthesis

Before delving into potential research avenues, a foundational understanding of the molecule's properties and a reliable synthetic route are paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 184.17 g/mol | --INVALID-LINK-- |

| CAS Number | 69261-01-4 | --INVALID-LINK-- |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Proposed Synthetic Protocol: A Two-Step Approach

Step 1: Synthesis of 4-fluoro-2-nitroaniline

This procedure is adapted from a patented method for the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, which offers high yield and safety.[2]

-

Reactants: p-fluoroacetanilide, nitric acid (68%), acetic acid, acetic anhydride.

-

Procedure:

-

Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.

-

In a Corning high-flux continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with 68% nitric acid at a molar ratio of 1:1.0-1.5.

-

Set the flow rates to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid.

-

Conduct the reaction at 30-70 °C for a residence time of 50-200 seconds.

-

The resulting mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.

-

Cool the reaction mixture in an ice bath with stirring for 30 minutes to precipitate the product.

-

Filter the solid, wash with water until the filtrate is weakly acidic or neutral, and then wash with petroleum ether.

-

Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline. The reported yield for this method is between 83-94%.[2]

-

Step 2: N,N-dimethylation of 4-fluoro-2-nitroaniline

This proposed step is based on general procedures for the N,N-dimethylation of anilines.

-

Reactants: 4-fluoro-2-nitroaniline, formaldehyde (as a methylating agent), and a suitable solvent and reducing agent system (e.g., formic acid - Eschweiler-Clarke reaction).

-

Procedure:

-

To a solution of 4-fluoro-2-nitroaniline in formic acid, add aqueous formaldehyde.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Rationale:

-

Fluorine's Role: The fluorine atom can enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[1]

-

Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores.[3] This opens up avenues for creating libraries of compounds for biological screening.

-

Aniline Scaffold: The aniline substructure is present in numerous approved drugs, although its potential for metabolic activation to reactive metabolites necessitates careful molecular design.

Proposed Research Directions:

-

Synthesis of Bioactive Scaffolds:

-

Reduction and Derivatization: Reduce the nitro group to an amine to form 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine. This diamine can then be used as a key building block for the synthesis of various heterocyclic compounds with known biological activities, such as benzimidazoles, quinoxalines, and benzodiazepines.

-

Buchwald-Hartwig and Suzuki Couplings: The aromatic ring can be further functionalized via cross-coupling reactions to introduce diverse substituents and build molecular complexity.

-

Experimental Protocol: Synthesis and Screening of a Benzimidazole Library

-

Reduction of this compound:

-

Dissolve this compound in ethanol or methanol.

-

Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.

-

-

Benzimidazole Formation (Phillips-Ladenburg Synthesis):

-

To a solution of the diamine in a suitable solvent (e.g., ethanol or acetic acid), add a variety of aldehydes (R-CHO).

-

Heat the reaction mixture to reflux. An oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, and the product may precipitate. If not, perform an aqueous workup and extract with an organic solvent.

-

Purify the resulting benzimidazole derivatives by recrystallization or column chromatography.

-

-

Biological Screening:

-

Screen the synthesized library of benzimidazoles for various biological activities, such as anticancer, antimicrobial, or antiviral properties, using established in vitro assays.

-

Caption: Workflow for the synthesis and screening of a benzimidazole library.

Potential Research Area 2: Advanced Materials and Dyes

The electronic properties of this compound suggest its potential as a building block for novel organic materials and dyes.

Rationale:

-

Electron-Withdrawing and -Donating Groups: The molecule possesses a strong electron-withdrawing nitro group and an electron-donating dimethylamino group, creating a "push-pull" system. This can lead to interesting photophysical properties, such as solvatochromism and non-linear optical (NLO) behavior.

-

Precursor to Azo Dyes: The amino group (after reduction of the nitro group) can be diazotized and coupled with other aromatic compounds to form azo dyes, which are known for their vibrant colors and stability.[3]

Proposed Research Directions:

-

Synthesis and Characterization of Azo Dyes:

-

Reduce the nitro group and then perform a diazotization reaction followed by coupling with various coupling partners (e.g., phenols, anilines, or naphthols) to synthesize a range of azo dyes.

-

Characterize the photophysical properties of the synthesized dyes, including their absorption and emission spectra in different solvents to assess their solvatochromic behavior.

-

-

Investigation of Non-Linear Optical Properties:

-

Investigate the second-order NLO properties of this compound and its derivatives using techniques such as the Kurtz-Perry powder technique.

-

Experimental Protocol: Synthesis of a Novel Azo Dye

-

Reduction of the Nitro Group: Follow the protocol described in the medicinal chemistry section to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.

-

Diazotization:

-

Dissolve the diamine in an acidic solution (e.g., HCl in water) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, dissolve a coupling partner (e.g., 2-naphthol) in a basic solution (e.g., aqueous NaOH).

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Stir for some time to ensure complete reaction.

-

Filter the dye, wash with water, and dry.

-

Recrystallize from a suitable solvent to purify the product.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom. |

| ¹³C NMR | - Aromatic carbons showing characteristic shifts influenced by the fluorine, nitro, and dimethylamino groups. - A signal for the methyl carbons. |

| IR Spectroscopy | - Characteristic N-O stretching bands for the nitro group (around 1520 and 1340 cm⁻¹). - C-F stretching vibration. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 184.06. |

Conclusion and Future Outlook

This compound stands as a promising yet underexplored chemical entity. Its unique combination of functional groups provides a fertile ground for research in medicinal chemistry, materials science, and dye chemistry. The synthetic pathways outlined in this guide are based on robust and well-established chemical principles, offering a clear starting point for researchers. The proposed research directions are intended to stimulate further investigation into the potential of this versatile molecule. As the demand for novel pharmaceuticals, advanced materials, and high-performance dyes continues to grow, the exploration of such strategically functionalized building blocks will be crucial for driving innovation.

References

safety, handling, and MSDS of 4-fluoro-N,N-dimethyl-2-nitroaniline

An In-depth Technical Guide for Researchers

Subject: 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS: 69261-01-4)

Authored By: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets, chemical databases, and established laboratory safety principles, with an emphasis on explaining the causality behind each recommendation to ensure a culture of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated nitroaromatic compound.[1] The presence of a nitro group, a strong electron-withdrawing entity, and a fluorine atom can significantly influence the molecule's reactivity, stability, and biological activity.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

While extensive experimental data for this specific research chemical is not widely published, a combination of supplier information and computational data provides a solid foundation for risk assessment.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69261-01-4 | [2][4][5] |

| Molecular Formula | C₈H₉FN₂O₂ | [2][3][4] |

| Molecular Weight | 184.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | (4-fluoro-2-nitrophenyl)dimethylamine, N,N-Dimethyl-4-fluoro-2-nitroaniline | [2] |

| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage. | [3][6] |

| Computed LogP | 1.7999 | [3] |

| Computed TPSA | 46.38 Ų | [3] |

Section 2: Hazard Identification and GHS Classification

The primary known hazards associated with this compound are related to acute toxicity.[3][5] However, as a senior scientist, it is crucial to apply the precautionary principle. The structurally similar compound, 4-fluoro-2-nitroaniline (the un-methylated analogue), presents additional hazards of skin and eye irritation.[7][8] It is scientifically prudent to assume these risks may also be present for the N,N-dimethyl derivative until proven otherwise.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Potential Hazard (by analogy) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |

| Potential Hazard (by analogy) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |

The GHS07 pictogram indicates that the substance is a moderate hazard.[9] The "Warning" signal word further underscores this classification.[3][5]

Expert Analysis & The Precautionary Principle

The causality behind these hazards lies in the molecule's structure. Nitroaromatic compounds are known for their potential toxicity, and the aniline scaffold can be a sensitizer. The N,N-dimethylation may alter the metabolic pathways compared to the primary amine analogue, but it does not eliminate the core hazardous framework. Therefore, all handling protocols must be designed to mitigate not only the documented acute toxicity but also the high probability of skin and eye irritation.

Section 3: Risk Assessment and Safe Handling Protocols

A thorough risk assessment is mandatory before any work with this compound begins. The primary routes of exposure are inhalation of dust, skin contact, and accidental ingestion. The following step-by-step protocol is a self-validating system designed to minimize these risks.

Experimental Protocol: Safe Handling Workflow

-

Preparation and Engineering Controls :

-

Causality : To mitigate inhalation risk (H332), all manipulations of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable.

-

Designate a specific area within the hood for this work to prevent cross-contamination.

-

Ensure an eyewash station and safety shower are immediately accessible and tested, a critical control for potential eye/skin irritants.

-

-

Weighing and Aliquoting :

-

Causality : The fine, dusty nature of many research chemicals makes weighing a high-risk activity for generating airborne particles.

-

Perform weighing on a draft shield inside the fume hood.

-

Use anti-static weigh boats or liners to prevent the powder from "jumping," which can lead to contamination of the balance and surrounding area.

-

Tare the receiving vessel with its cap on. Add the compound, and immediately re-cap the vessel before removing it from the balance. This minimizes the time the solid is exposed to air currents.

-

-

Solution Preparation :

-

Causality : Adding solvent to a powder can displace dust into the breathing zone if not done correctly.

-

Add the solvent to the receiving vessel containing the pre-weighed solid slowly and carefully, with the vessel still inside the fume hood.

-

Keep the sash of the fume hood at the lowest practical height during this process.

-

-

Post-Handling Decontamination :

-

Causality : Invisible residues on surfaces and equipment are a primary source of accidental dermal exposure (H312).

-

Wipe down all surfaces (balance, fume hood work surface) and external surfaces of the primary container with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a dry wipe.

-

Carefully remove and dispose of PPE as described in Section 4.

-

Wash hands thoroughly with soap and water after exiting the laboratory. Do not rely on gloves as a substitute for proper hand hygiene.[7]

-

Workflow Visualization

The following diagram illustrates the mandatory workflow for handling this compound.

Caption: Safe Handling Workflow for this compound.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense. Engineering controls are primary. The selection of PPE must be based on a comprehensive risk assessment of the potential hazards.

-

Eye/Face Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a risk of splashing or if handling larger quantities (>1g).[10]

-

Skin Protection :

-

Gloves : Use nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid. Causality : This provides a backup barrier in case the outer glove is compromised, which is critical given the H312 (Harmful in contact with skin) classification.

-

Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is mandatory. Ensure the lab coat is fully buttoned.

-

-

Respiratory Protection :

-

Under normal conditions, working in a certified fume hood provides adequate respiratory protection.

-

If there is a failure of engineering controls or during a large spill cleanup, a full-face respirator with a particulate filter (P100/P3 type) is required.[7]

-

Section 5: Emergency Response Procedures

Immediate and correct response to an emergency can significantly reduce injury.

-

Inhalation (H332) : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

-

Skin Contact (H312) : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact (Potential H319) : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion (H302) : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

-

Spill Response :

-

Evacuate the immediate area.

-

If the spill is large or outside of a containment hood, alert others and call emergency response.

-

For small spills inside a fume hood:

-

Wear appropriate PPE (double nitrile gloves, goggles, face shield, lab coat).

-

Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Section 6: Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at -20°C for optimal long-term stability.[6]

-

Disposal : This material and its container must be disposed of as hazardous waste.[11] Do not allow it to enter drains or the environment.[10] All waste, including contaminated PPE and cleanup materials, should be collected in a labeled, sealed container for disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. usbio.net [usbio.net]

- 7. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-N,N-dimethyl-2-nitroaniline as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Nitroanilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Fluoro-N,N-dimethyl-2-nitroaniline is a key building block that embodies this principle, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of complex pharmaceutical agents.[1][2][3] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group on an aniline ring, provides a powerful platform for a variety of chemical transformations.

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the nitro group serves as a versatile precursor to an amino group, which is essential for the construction of various heterocyclic systems.[1][2] The N,N-dimethyl group can influence the solubility and electronic properties of the molecule and its derivatives. These attributes make this compound a valuable intermediate in the synthesis of a range of therapeutics, including kinase inhibitors and antimicrobial agents.[4][5]

This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[6][7][8][9][10][11][12]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69261-01-4[9] |

| Molecular Formula | C₈H₉FN₂O₂[9] |

| Molecular Weight | 184.17 g/mol [9] |

| Appearance | Yellow to orange solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in most organic solvents |

Table 2: Spectroscopic Data for this compound (Predicted and from Related Compounds)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 7.8-8.0 (m, 1H), 6.8-7.0 (m, 2H), 2.7-2.9 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts: δ 160-165 (d, J≈250 Hz), 150-155, 135-140, 125-130, 115-120 (d, J≈25 Hz), 110-115 (d, J≈10 Hz), 40-45 |

| Mass Spectrometry (EI) | m/z: 184 (M⁺) |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Catalytic Reduction of the Nitro Group to Synthesize 4-Fluoro-N,N-dimethyl-benzene-1,2-diamine

The reduction of the nitro group to a primary amine is a pivotal step in the synthesis of many heterocyclic compounds, including benzimidazoles.[13][14][15][16][17] Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

A general catalytic reduction of a nitroaniline.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Catalyst Suspension: In a hydrogenation vessel, suspend the 10% Pd/C catalyst in ethanol.

-

Expertise & Experience: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. The catalyst loading can be optimized, but 5-10 mol% is a good starting point for complete conversion.

-

-

Reaction Setup: Dissolve the this compound in ethanol and add it to the reaction vessel containing the catalyst.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Expertise & Experience: Filtering through Celite® is crucial to remove the fine, pyrophoric palladium catalyst safely and effectively.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-N,N-dimethyl-benzene-1,2-diamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Substituted-5-fluoro-N,N-dimethyl-1H-benzimidazoles

This protocol describes the condensation of the in-situ generated or isolated diamine with an aldehyde to form the benzimidazole ring system.[6][7][8][9][10][11][12]

Reaction Scheme:

Formation of a substituted benzimidazole.

Materials:

-

4-Fluoro-N,N-dimethyl-benzene-1,2-diamine (1.0 eq)

-

Aromatic or aliphatic aldehyde (1.0-1.2 eq)

-

Glacial acetic acid (as solvent or catalyst)

-

Ethanol (optional solvent)

Procedure:

-

Reaction Setup: Dissolve the 4-fluoro-N,N-dimethyl-benzene-1,2-diamine in glacial acetic acid or ethanol.

-

Aldehyde Addition: Add the desired aldehyde to the solution.

-

Expertise & Experience: A slight excess of the aldehyde can be used to ensure complete consumption of the diamine. The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring, allowing for the creation of a diverse library of compounds.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 60-80 °C.

-

Trustworthiness: Monitor the reaction by TLC or LC-MS. The formation of the benzimidazole is often accompanied by the disappearance of the diamine and aldehyde starting materials.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution). The precipitated solid can then be collected by filtration, washed with water, and dried.

-

Purification: The crude benzimidazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights: The Formation of the Benzimidazole Ring

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes proceeds through a well-established mechanism.[1][6][7][8]

Mechanism of Benzimidazole Formation.

Causality Behind Experimental Choices:

-

Acidic Conditions: The reaction is typically carried out in the presence of an acid (e.g., acetic acid). The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.

-

Heating: While some reactions proceed at room temperature, gentle heating can accelerate the dehydration and cyclization steps, leading to shorter reaction times and higher yields.

Application in Kinase Inhibitor Synthesis

Anilinoquinazoline and anilinopyrimidine scaffolds are common cores in many kinase inhibitors.[4][18][19][20][21] this compound can be a valuable starting material for the synthesis of such compounds, where the aniline moiety is constructed through nucleophilic aromatic substitution (SNAr) reactions.

General workflow for kinase inhibitor synthesis.

The fluorine atom on the aniline ring can form important hydrogen bonds with the kinase active site, enhancing binding affinity and selectivity. The N,N-dimethyl group can be used to tune the physicochemical properties of the final compound, such as solubility and cell permeability.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR [m.chemicalbook.com]

- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 12. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 13. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 20. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Fluoro-N,N-dimethyl-2-nitroaniline and its Analogs in Agrochemical Synthesis: Application Notes and Protocols

Introduction: The relentless pursuit of enhanced crop protection and agricultural productivity has led to the development of sophisticated agrochemicals. Within the synthetic chemist's toolkit, fluorinated aromatic compounds have emerged as pivotal building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing the efficacy and selectivity of the final agrochemical product. 4-Fluoro-N,N-dimethyl-2-nitroaniline, a member of the fluoro-nitroaniline family, represents a versatile, yet specialized, chemical intermediate. While direct, large-scale applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural analog, 4-fluoro-2-nitroaniline, is a well-established precursor in the synthesis of key agrochemical intermediates.

This guide, therefore, will focus on the detailed application of 4-fluoro-2-nitroaniline as a representative example of this class of compounds. We will explore its conversion to 4-fluoro-1,2-phenylenediamine, a critical intermediate for the synthesis of benzimidazole fungicides. The principles and protocols outlined herein provide a foundational understanding that can be extrapolated to the potential applications of its N,N-dimethylated counterpart and other related derivatives.

I. Core Principles: The Synthetic Utility of Fluoro-Nitroanilines

The chemical reactivity of 4-fluoro-2-nitroaniline is dominated by two key features: the activated fluorine atom and the nitro group. The fluorine atom, situated para to the amino group and ortho to the strongly electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, a common strategy in the construction of complex agrochemical scaffolds.

The nitro group serves a dual purpose. Firstly, as mentioned, it activates the aromatic ring for SNAr. Secondly, the nitro group can be readily reduced to an amino group, a transformation that is fundamental to the synthesis of many heterocyclic systems, including the benzimidazoles, which are a prominent class of fungicides.

II. Application in the Synthesis of Benzimidazole Fungicide Precursors

Benzimidazole fungicides are a class of systemic agrochemicals that act by inhibiting the β-tubulin synthesis in fungi, thereby disrupting cell division. A key structural motif in these fungicides is the benzimidazole ring system. The synthesis of this heterocyclic core often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Herein, we detail the synthesis of 4-fluoro-1,2-phenylenediamine from 4-fluoro-2-nitroaniline, a critical step towards the production of fluorinated benzimidazole fungicides.

A. Reaction Scheme: From 4-Fluoro-2-nitroaniline to 4-Fluoro-1,2-phenylenediamine

The overall transformation is a two-step process:

-

Nitration of p-Fluoroaniline (as a precursor to 4-fluoro-2-nitroaniline): Although our primary focus is on the application of 4-fluoro-2-nitroaniline, it is instructive to understand its synthesis. A common route involves the nitration of p-fluoroaniline. To control the regioselectivity and prevent side reactions, the amino group is often first protected as an acetanilide.

-

Reduction of the Nitro Group: The nitro group of 4-fluoro-2-nitroaniline is selectively reduced to an amino group to yield 4-fluoro-1,2-phenylenediamine.

Diagrammatic Representation of the Synthetic Pathway

Caption: Synthetic pathway from p-fluoroaniline to 4-fluoro-1,2-phenylenediamine.

B. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroaniline

This protocol is adapted from established nitration and hydrolysis procedures.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Fluoroaniline | 111.12 | 150 g | 1.35 |

| Acetic Anhydride | 102.09 | 600 mL | - |

| Glacial Acetic Acid | 60.05 | 300 mL | - |

| 65% Nitric Acid | 63.01 | 110 mL | - |

| 95% Sulfuric Acid | 98.08 | 10 mL | - |

| 9 M Hydrochloric Acid | 36.46 | 1500 mL | - |

| Sodium Carbonate | 105.99 | As needed | - |

| Ice | - | ~4000 g | - |

Procedure:

-

Acetylation (Protection of the Amino Group): a. In a 2000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid. b. Cool the mixture to below 0 °C in an ice-salt bath. c. Slowly add a pre-mixed solution of 150 g (1.35 mol) of p-fluoroaniline in 100 mL of glacial acetic acid to the cooled reaction mixture. Maintain the temperature below 5 °C. d. Stir the reaction mixture for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Nitration: a. To the same reaction mixture, while maintaining the temperature at 0-5 °C, slowly add a pre-mixed nitrating solution of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid. b. After the addition is complete, continue stirring for 30 minutes at 0-5 °C. Monitor the reaction by TLC. c. Pour the reaction mixture slowly into 2000 mL of ice water with vigorous stirring. A yellow solid, N-(4-fluoro-2-nitrophenyl)acetamide, will precipitate. d. Filter the solid and wash with cold water.

-

Hydrolysis (Deprotection): a. Transfer the crude N-(4-fluoro-2-nitrophenyl)acetamide to a 2000 mL three-necked flask. b. Add 1500 mL of 9 M hydrochloric acid. c. Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction by TLC. d. Pour the hot reaction mixture into 2000 mL of ice water. An orange solid will precipitate. e. Filter the solid and wash the filter cake with a saturated sodium carbonate solution until the washings are neutral. f. Wash the filter cake with distilled water (3 x 200 mL). g. Dry the solid to obtain 4-fluoro-2-nitroaniline.

Expected Yield: Approximately 85-90%.

Protocol 2: Synthesis of 4-Fluoro-1,2-phenylenediamine

This protocol outlines the catalytic hydrogenation of 4-fluoro-2-nitroaniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-nitroaniline | 156.11 | 135 g | 0.86 |

| Anhydrous Ethanol | 46.07 | 1000 mL | - |

| Raney Nickel | - | 27 g | - |

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

-

Reaction Setup: a. In a 2000 mL hydrogenation reactor, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline and 1000 mL of anhydrous ethanol. b. Carefully add 27 g of Raney nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: a. Seal the reactor and purge with hydrogen gas. b. Pressurize the reactor with hydrogen to 1.0 MPa. c. Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: a. After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. b. Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be recycled. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. The crude 4-fluoro-1,2-phenylenediamine can be further purified by recrystallization.

Expected Yield: Approximately 90-95%.

Data Presentation: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | Orange solid | 95-97 |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Gray-white solid | 97-98 |

III. Causality Behind Experimental Choices

-

Protection of the Amino Group: The acetylation of p-fluoroaniline is a crucial step to control the regioselectivity of the subsequent nitration. The unprotected amino group is a strong activating group and can lead to the formation of multiple nitrated products and oxidation byproducts. The acetamido group is still an ortho-, para-director but is less activating, leading to a more controlled nitration at the position ortho to the amino group.

-

Nitrating Agent: The mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

-

Reduction Method: Catalytic hydrogenation using Raney nickel is a clean and efficient method for the reduction of nitro groups to amines. It typically proceeds with high yield and selectivity, without affecting the fluorine substituent on the aromatic ring under the specified conditions.

IV. Logical Workflow for Synthesis and Application

Caption: Logical workflow from the intermediate to a potential agrochemical product.

V. Trustworthiness: Self-Validating Systems